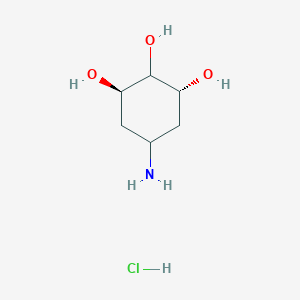

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride, also known as D-glucosamine hydrochloride, is a widely used dietary supplement and pharmaceutical ingredient. It is a natural amino sugar that is commonly found in shellfish, animal bones, and fungi. In recent years, D-glucosamine hydrochloride has gained significant attention due to its potential therapeutic benefits in treating various diseases.

Scientific Research Applications

Chiral Building Blocks in Amino Acid Synthesis

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride and similar compounds are used as chiral building blocks in the preparation of sugar amino acids and peptidomimetics. For instance, Defant et al. (2011) utilized a bicyclic lactone obtained from catalytic pyrolysis of cellulose to synthesize a δ-sugar amino acid. This compound serves as an isoster of the dipeptide glycine-alanine, presenting potential use in creating new peptidomimetics with restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

Precursors to Carbocyclic Nucleosides

Compounds structurally related to (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride are also employed as precursors in the synthesis of carbocyclic nucleosides. Rajappan et al. (2001) discussed the synthesis of a protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, which is a crucial building block for the 5′-nor carbocyclic nucleosides, noted for their significant biological properties (Rajappan et al., 2001).

Glycosidase Inhibitory Activities

Lysek et al. (2007) studied conduramine F-1 epoxides derived from compounds similar to (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride and found that these compounds exhibit glycosidase inhibitory activities. Specific derivatives were identified as good inhibitors of beta-xylosidase and alpha-glucosidase, presenting potential implications in therapeutic applications (Lysek et al., 2007).

Enantiodiscriminating Ability in NMR Spectroscopy

Yang et al. (2006) synthesized compounds derived from (1R,2R)-diaminocyclohexane and evaluated their enantiodiscriminating ability using 1H NMR spectroscopy. These compounds demonstrated better enantiodiscrimination for certain chiral carboxylic acids compared to commercially available chiral solvating agents, marking them as promising agents for future applications (Yang et al., 2006).

properties

IUPAC Name |

(1R,3R)-5-aminocyclohexane-1,2,3-triol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h3-6,8-10H,1-2,7H2;1H/t3?,4-,5-,6?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKJFCRAOREGZ-FQOUYKNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C(C1O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1N)O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)